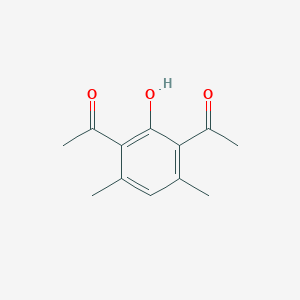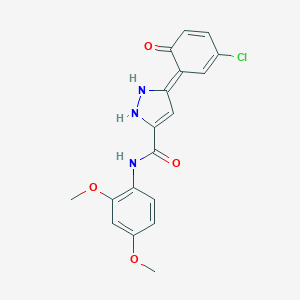
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide, also known as DIDS, is a sulfonamide derivative that has been widely used in scientific research for many years. It is a well-known inhibitor of chloride channels and anion exchangers, and has been used to study a variety of physiological processes, including cell volume regulation, acid-base balance, and neuronal signaling.
作用机制
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide is a potent inhibitor of chloride channels and anion exchangers, and its mechanism of action is well-understood. It binds to the extracellular domain of these proteins and blocks the passage of chloride ions or other anions through the channel or exchanger. This results in a disruption of normal cellular function, which can be used to study the role of these proteins in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide are well-documented. It has been shown to inhibit chloride channels and anion exchangers in a variety of cell types, including red blood cells, neurons, and epithelial cells. This inhibition can lead to changes in cell volume, pH, and ion concentrations, which can affect a variety of physiological processes. N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide has also been shown to have effects on membrane potential, neurotransmitter release, and synaptic transmission.
实验室实验的优点和局限性
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide has several advantages as a research tool. It is a potent and specific inhibitor of chloride channels and anion exchangers, which makes it useful for studying the function and regulation of these proteins. It is also relatively easy to synthesize and purify, which makes it readily available for research use. However, there are some limitations to its use. N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide can have off-target effects on other proteins, which can complicate data interpretation. Additionally, its use in vivo may be limited by its toxicity and potential side effects.
未来方向
There are several future directions for research involving N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide. One area of interest is the development of more specific inhibitors of chloride channels and anion exchangers, which could help to elucidate the specific roles of these proteins in various physiological processes. Another area of interest is the use of N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide as a tool for drug discovery, as it has been shown to interact with a variety of drug targets. Finally, there is interest in the development of new methods for synthesizing N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide and related compounds, which could improve its availability and reduce its cost.
合成方法
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 3,5-dimethylaniline with 2,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization or chromatography.
科学研究应用
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide has been used extensively in scientific research to study the function and regulation of chloride channels and anion exchangers. It has been used to investigate the role of these proteins in a variety of physiological processes, including cell volume regulation, acid-base balance, and neuronal signaling. N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide has also been used to study the effects of various drugs and toxins on chloride channel function.
属性
产品名称 |
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide |
|---|---|
分子式 |
C14H13F2NO2S |
分子量 |
297.32 g/mol |
IUPAC 名称 |
N-(3,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C14H13F2NO2S/c1-9-5-10(2)7-12(6-9)17-20(18,19)14-4-3-11(15)8-13(14)16/h3-8,17H,1-2H3 |
InChI 键 |
LQYTZYXAXSPOFJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F)C |
规范 SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B265664.png)
![4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265670.png)
![(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B265671.png)


![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[(4-methylphenyl)methyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B265687.png)


![3-{1-Hydroxy-2-[(4-pyridinylmethyl)amino]ethyl}phenol](/img/structure/B265692.png)

![N-tert-butyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B265696.png)
![2-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B265698.png)
![6H-indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone](/img/structure/B265704.png)
